[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride is a chemical compound with the molecular formula C5H12ClNOS2 and a molecular weight of 201.7379 . This compound is known for its unique structure, which includes a dithiolane ring and an aminomethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of [4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride involves several steps. One common method includes the reaction of a dithiolane derivative with formaldehyde and ammonium chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thiols.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of [4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride include:
4-(Aminomethyl)piperidine: Known for its use in organic synthesis and as a building block for pharmaceuticals.
4-(Aminomethyl)benzoic acid: Used in the synthesis of various chemical products and studied for its biological activities.
Compared to these compounds, this compound is unique due to its dithiolane ring structure, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C5H12ClNOS2 |
---|---|
Molekulargewicht |
201.7 g/mol |
IUPAC-Name |
[4-(aminomethyl)dithiolan-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H11NOS2.ClH/c6-1-5(2-7)3-8-9-4-5;/h7H,1-4,6H2;1H |
InChI-Schlüssel |
GPDTXEHZJPDRKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CSS1)(CN)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.